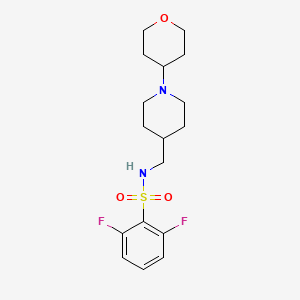
1-(4-(Difluoromethoxy)phenyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea
カタログ番号:
B2578603
CAS番号:
877640-64-7
分子量:
391.375
InChIキー:
NHPNQGFGCGHHHX-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a urea derivative, which means it contains a functional group consisting of two amide groups connected to a carbonyl group. It also has methoxy and difluoromethoxy substituents on the phenyl rings, which can influence its physical and chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of two phenyl rings, one with a methoxy substituent and the other with a difluoromethoxy substituent. These groups are likely to influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
As a urea derivative, this compound could potentially participate in a variety of chemical reactions. The methoxy and difluoromethoxy groups might make the phenyl rings more electron-rich, potentially influencing the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structure. The presence of the methoxy and difluoromethoxy groups could affect properties like solubility, melting point, and reactivity .科学的研究の応用
Environmental Chemicals and Health Impacts
- Exposure to Environmental Chemicals : Studies have shown widespread exposure to various environmental chemicals, including bisphenols and phthalates, through consumer products. These chemicals have been found in human urine samples, indicating their pervasive presence in the environment and potential for human exposure (Calafat et al., 2004), (Koch et al., 2004).
Biomarkers of Exposure
- Urinary Biomarkers : Research has identified urinary biomarkers for the assessment of exposure to specific environmental chemicals, such as phthalates and polycyclic aromatic hydrocarbons (PAHs). These biomarkers are crucial for understanding the extent of human exposure and potential health risks (Barr et al., 2003), (Zhu et al., 2021).
Health Implications of Chemical Exposure
- Oxidative Stress and Diseases : Exposure to environmental xenobiotics, including bisphenols and phthalates, has been associated with oxidative stress, a condition that can lead to various diseases such as cancer and diabetes. Studies have explored the relationship between chemical exposures and biomarkers of oxidative stress, offering insights into potential health risks (Asimakopoulos et al., 2016).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3O4/c1-27-15-8-4-14(5-9-15)24-11-13(10-17(24)25)23-19(26)22-12-2-6-16(7-3-12)28-18(20)21/h2-9,13,18H,10-11H2,1H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPNQGFGCGHHHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquin...
Cat. No.: B2578521
CAS No.: 953987-41-2
(E)-N-(4-chlorophenyl)-2-cyano-3-(5-methylthiophen-2-yl...
Cat. No.: B2578523
CAS No.: 475054-23-0
(2R,3R)-2-(1-Ethylimidazol-2-yl)oxan-3-amine;dihydrochl...
Cat. No.: B2578524
CAS No.: 1807914-31-3
(2R)-1-(tert-Butyloxycarbonyl)-2-benzylazetidine-3-one
Cat. No.: B2578529
CAS No.: 2408938-07-6
顧客に最も人気
N-(3-bromo-4-methoxybenzyl)cycloheptanamine hydrobromid...
Cat. No.: B2578534
CAS No.: 1609408-84-5; 355382-81-9
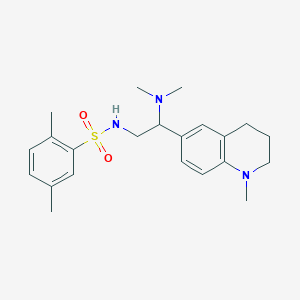

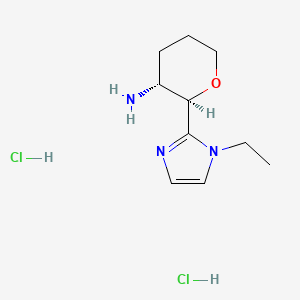
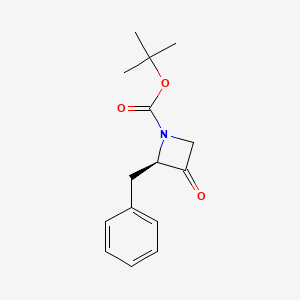
![2-(naphthalen-2-yloxy)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2578530.png)
![(2E)-2-[[3-Methoxy-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]methylidene]-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one](/img/structure/B2578532.png)
![2-{(E)-[(2-chloro-4-fluorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2578533.png)

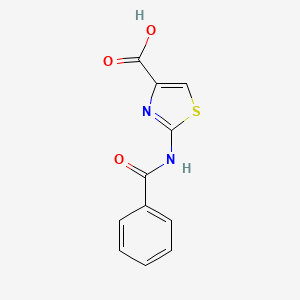
![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2578538.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-dimethylbutanamide](/img/structure/B2578539.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2578542.png)
